Cas no 5440-17-5 (6-Chloro-7-methylpurine)

6-Chloro-7-methylpurine is a purine derivative with significant utility in organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate for the preparation of nucleoside analogs and other biologically active molecules. Its chloro and methyl substituents enhance reactivity, facilitating selective substitutions and modifications at the purine core. The product is characterized by high purity and stability, making it suitable for precise synthetic applications. Researchers value 6-Chloro-7-methylpurine for its role in developing potential therapeutic agents, particularly in antiviral and anticancer drug discovery. Proper handling under controlled conditions is recommended due to its reactive nature.
6-Chloro-7-methylpurine structure
6-Chloro-7-methylpurine structure
Product Name:6-Chloro-7-methylpurine
CAS No:5440-17-5
MF:C6H5ClN4
MW:168.583698987961
MDL:MFCD01943043
CID:369880
PubChem ID:95057
Update Time:2025-06-08

6-Chloro-7-methylpurine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-7-methyl-7H-purine
    • 6-Chloro-7-methylpurine
    • 7H-Purine,6-chloro-7-methyl-
    • 7-Methyl-6-chloropurine
    • 7H-Purine, 6-chloro-7-methyl-
    • 7H-Purine, 6-chloro-7-methyl- (9CI)
    • AK129162
    • NSC15192
    • PubChem9786
    • 6-chloranyl-7-methyl-purine
    • NCZREVPKGQGLFM-UHFFFAOYSA-N
    • FCH845279
    • 5318AE
    • OR310265
    • SS-3029
    • AMY13931
    • W-203053
    • DTXSID40202788
    • 3373NFV6YH
    • CS-W006948
    • CHEMBL2068772
    • FT-0664816
    • Z1198159264
    • MFCD01943043
    • SCHEMBL5355348
    • A830158
    • SY111263
    • EN300-106046
    • AKOS005110895
    • NSC-15192
    • 5440-17-5
    • NSC 15192
    • DB-263840
    • MDL: MFCD01943043
    • Inchi: 1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
    • InChI Key: NCZREVPKGQGLFM-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN=1)N=CN2C

Computed Properties

  • Exact Mass: 168.02000
  • Monoisotopic Mass: 168.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.59
  • Melting Point: 175-185°C
  • Boiling Point: 321.7°C at 760 mmHg
  • Flash Point: 148.4°C
  • Refractive Index: 1.743
  • PSA: 43.60000
  • LogP: 1.01670
  • Solubility: Not determined

6-Chloro-7-methylpurine Security Information

6-Chloro-7-methylpurine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-7-methylpurine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C369495-50mg
6-Chloro-7-methylpurine
5440-17-5
50mg
$ 150.00 2023-09-08
TRC
C369495-100mg
6-Chloro-7-methylpurine
5440-17-5
100mg
$ 259.00 2023-09-08
TRC
C369495-250mg
6-Chloro-7-methylpurine
5440-17-5
250mg
$ 431.00 2023-09-08
TRC
C369495-500mg
6-Chloro-7-methylpurine
5440-17-5
500mg
$ 787.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C841510-100mg
6-Chloro-7-methyl-7H-purine
5440-17-5 97%
100mg
653.40 2021-05-17
Chemenu
CM138516-1g
6-Chloro-7-methyl-7H-purine
5440-17-5 98%
1g
$449 2021-08-05
Chemenu
CM138516-5g
6-Chloro-7-methyl-7H-purine
5440-17-5 98%
5g
$1197 2021-08-05
Chemenu
CM138516-10g
6-Chloro-7-methyl-7H-purine
5440-17-5 98%
10g
$1571 2021-08-05
Apollo Scientific
OR310265-500mg
6-Chloro-7-methyl-7H-purine
5440-17-5
500mg
£695.00 2023-09-01
Ambeed
A146025-100mg
6-Chloro-7-methyl-7H-purine
5440-17-5 96%
100mg
$27.0 2025-02-21

6-Chloro-7-methylpurine Production Method

6-Chloro-7-methylpurine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5440-17-5)6-Chloro-7-methylpurine
Order Number:A830158
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:15
Price ($):346.0
Email:sales@amadischem.com

Additional information on 6-Chloro-7-methylpurine

Recent Advances in the Study of 6-Chloro-7-methylpurine (CAS: 5440-17-5) and Its Applications in Chemical Biology and Medicine

6-Chloro-7-methylpurine (CAS: 5440-17-5) is a purine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various nucleoside analogs and has been explored for its potential therapeutic effects. Recent studies have focused on its role in modulating enzymatic activity, its use as a building block in drug discovery, and its potential applications in targeted therapies. This research brief aims to summarize the latest findings related to 6-Chloro-7-methylpurine, highlighting its chemical properties, biological activities, and emerging applications.

One of the most notable advancements in the study of 6-Chloro-7-methylpurine is its role as a precursor in the synthesis of adenosine receptor antagonists. Researchers have demonstrated that modifications to the purine scaffold, including the introduction of the chloro and methyl groups at positions 6 and 7, respectively, can significantly alter binding affinity and selectivity for adenosine receptors. A 2023 study published in the Journal of Medicinal Chemistry revealed that 6-Chloro-7-methylpurine derivatives exhibit high selectivity for the A2A adenosine receptor, making them promising candidates for the treatment of Parkinson's disease and other neurological disorders.

In addition to its applications in neurology, 6-Chloro-7-methylpurine has shown potential in oncology research. Recent investigations have explored its use as a prodrug that can be activated by specific enzymes overexpressed in cancer cells. For instance, a study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 6-Chloro-7-methylpurine-based prodrugs can selectively release cytotoxic agents in tumor microenvironments, thereby minimizing off-target effects. This approach leverages the compound's stability and reactivity to develop targeted cancer therapies with improved safety profiles.

The chemical properties of 6-Chloro-7-methylpurine also make it a valuable tool in chemical biology. Its ability to act as a leaving group in nucleophilic substitution reactions has been exploited in the design of activity-based probes for studying enzyme mechanisms. A recent publication in ACS Chemical Biology (2024) highlighted the use of 6-Chloro-7-methylpurine derivatives to profile the activity of purine-metabolizing enzymes, providing insights into their roles in cellular processes and disease pathways.

Despite these promising developments, challenges remain in the optimization of 6-Chloro-7-methylpurine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 6-Chloro-7-methylpurine (CAS: 5440-17-5) continues to be a molecule of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate, coupled with its unique biological activities, positions it as a valuable asset in drug discovery and development. Future research should focus on refining its derivatives for specific therapeutic applications and exploring novel mechanisms of action to expand its utility in treating a broader range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5440-17-5)6-Chloro-7-methylpurine
A830158
Purity:99%
Quantity:5g
Price ($):346.0
Email